molecular formula C21H24N4O6 B13759427 2-(2-Methoxyethoxy)ethyl 4-[(5-cyano-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo]benzoate CAS No. 49744-26-5

2-(2-Methoxyethoxy)ethyl 4-[(5-cyano-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo]benzoate

Cat. No.: B13759427
CAS No.: 49744-26-5
M. Wt: 428.4 g/mol
InChI Key: AKKLPLPBIJUVIJ-UHFFFAOYSA-N
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Description

2-(2-Methoxyethoxy)ethyl 4-[(5-cyano-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo]benzoate is a complex organic compound with the molecular formula C21H24N4O6 It is characterized by its unique structure, which includes a benzoate ester linked to a pyridinyl azo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyethoxy)ethyl 4-[(5-cyano-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo]benzoate typically involves multiple steps:

    Formation of the Pyridinyl Azo Group: This step involves the reaction of 5-cyano-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridine with a diazonium salt to form the azo linkage.

    Esterification: The resulting azo compound is then esterified with 2-(2-methoxyethoxy)ethanol in the presence of an acid catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyethoxy)ethyl 4-[(5-cyano-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxides (RO-) can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted esters and alcohols.

Scientific Research Applications

2-(2-Methoxyethoxy)ethyl 4-[(5-cyano-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo]benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of dyes and pigments due to its azo group.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyethoxy)ethyl 4-[(5-cyano-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo]benzoate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The compound may also inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methoxyethoxy)ethyl 4-[(5-cyano-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-yl)azo]benzoate: Similar in structure and properties.

    Ethyl 5-ethoxy-2-hydroxybenzoate: Another ester with similar functional groups.

    Benzoic acid, 4-ethoxy-2-hydroxy-, ethyl ester: Shares the benzoate ester structure.

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

49744-26-5

Molecular Formula

C21H24N4O6

Molecular Weight

428.4 g/mol

IUPAC Name

2-(2-methoxyethoxy)ethyl 4-[(5-cyano-1-ethyl-6-hydroxy-4-methyl-2-oxopyridin-3-yl)diazenyl]benzoate

InChI

InChI=1S/C21H24N4O6/c1-4-25-19(26)17(13-22)14(2)18(20(25)27)24-23-16-7-5-15(6-8-16)21(28)31-12-11-30-10-9-29-3/h5-8,26H,4,9-12H2,1-3H3

InChI Key

AKKLPLPBIJUVIJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=C(C1=O)N=NC2=CC=C(C=C2)C(=O)OCCOCCOC)C)C#N)O

Origin of Product

United States

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